
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CD 437 and is a synthetic retinoid that has been synthesized through a series of chemical reactions. The purpose of
Mecanismo De Acción
The mechanism of action of CD 437 is not fully understood, but it is believed to work by binding to retinoid receptors and inducing cell differentiation and apoptosis. CD 437 has been shown to induce G1 cell cycle arrest and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
CD 437 has been shown to have various biochemical and physiological effects. In cancer cells, CD 437 has been shown to induce apoptosis and inhibit cell proliferation. CD 437 has also been shown to induce differentiation in cancer cells. In skin cells, CD 437 has been shown to inhibit sebum production and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CD 437 is its potential use in the treatment of cancer and skin diseases. CD 437 has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, CD 437 has been studied for its potential use in the treatment of skin diseases such as psoriasis and acne. However, one of the limitations of CD 437 is its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of CD 437. One area of future research is the optimization of the synthesis method for CD 437. Additionally, further studies are needed to fully understand the mechanism of action of CD 437 and its potential use in the treatment of various diseases. Further studies are also needed to determine the potential toxicity and side effects of CD 437 and to develop methods for minimizing these effects. Finally, future research could focus on the development of new derivatives of CD 437 with improved properties and potential applications.
Métodos De Síntesis
The synthesis of CD 437 involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis of CD 437 is the reaction between 4-methoxybenzoyl chloride and cycloheptylamine, which produces N-cycloheptyl-4-methoxybenzamide. This compound is then reacted with dimethylsulfamoyl chloride to produce N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide, which is the final product.
Aplicaciones Científicas De Investigación
CD 437 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CD 437 is in the field of cancer research. CD 437 has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, CD 437 has been studied for its potential use in the treatment of skin diseases such as psoriasis and acne.
Propiedades
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-25(2)31(27,28)22-15-18(9-14-21(22)29-3)23(26)24-19-10-12-20(13-11-19)30-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKACOMTYUZEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

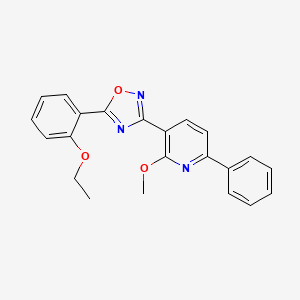
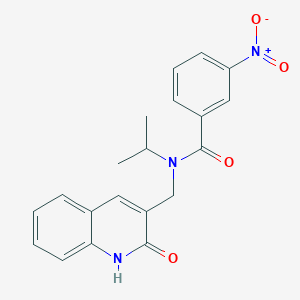
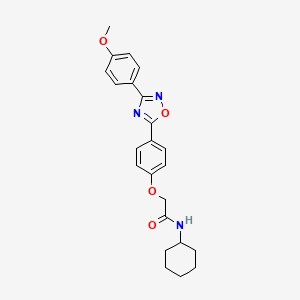

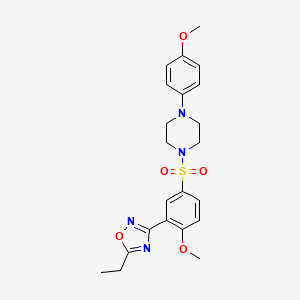
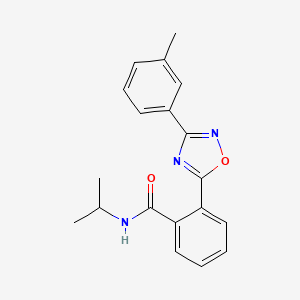

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)


